molecular formula C8H5FN2O4 B12783640 2,4(1H,3H)-Pyrimidinedione, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-, (R)- CAS No. 73364-37-1

2,4(1H,3H)-Pyrimidinedione, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-, (R)-

Cat. No.: B12783640
CAS No.: 73364-37-1
M. Wt: 212.13 g/mol
InChI Key: SFIXHOUKEHBYIP-RXMQYKEDSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-, ®- is a heterocyclic compound that contains a pyrimidinedione core structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The presence of the fluorine atom and the furan ring contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-, ®- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Biginelli reaction, a multi-component reaction involving an aldehyde, a β-ketoester, and urea, can be modified to produce the desired pyrimidinedione derivative . The reaction conditions often require the use of strong acids or bases as catalysts and may be conducted under solvent-free conditions or with the assistance of microwave irradiation to enhance reaction rates and yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, the recovery and reuse of catalysts and solvents are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidinedione compounds .

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-, ®- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to changes in cellular functions and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4(1H,3H)-Pyrimidinedione, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-, ®- is unique due to the presence of the fluorine atom and the furan ring, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and contribute to its potential as a versatile and valuable compound in various scientific and industrial applications .

Properties

CAS No.

73364-37-1

Molecular Formula

C8H5FN2O4

Molecular Weight

212.13 g/mol

IUPAC Name

5-fluoro-1-[(2R)-5-oxo-2H-furan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C8H5FN2O4/c9-4-3-11(8(14)10-7(4)13)5-1-2-6(12)15-5/h1-3,5H,(H,10,13,14)/t5-/m1/s1

InChI Key

SFIXHOUKEHBYIP-RXMQYKEDSA-N

Isomeric SMILES

C1=CC(=O)O[C@H]1N2C=C(C(=O)NC2=O)F

Canonical SMILES

C1=CC(=O)OC1N2C=C(C(=O)NC2=O)F

Origin of Product

United States

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